Cas no 201478-72-0 (Benzyl 3-formylpiperidine-1-carboxylate)

Benzyl 3-formylpiperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- Benzyl 3-formylpiperidine-1-carboxylate
- 1-Cbz-3-Piperidinecarboxaldehyde
- 5-BROMO-2-METHYL-1-(PHENYLSULFONYL)-1H-PYRROLO[2,3-B]PYRIDINE
- N-Cbz-3-piperidinylcarboxaldehyde
- 1-Benzyloxycarbonyl-3-formyl piperidine
- 1-Benzyloxycarbonylpiperidine-3-carboxaldehyde
- 1-Cbz-3-formyl-piperidine
- 1-N-Z-3-FORMYLPIPERIDINE
- 3-Formyl-piperidine-1-carboxylic acid benzyl ester
- benzyl 3-formyl-1-piperidinecarboxylate
- benzyl-3-formylpiperidine-1-carboxylate
- N-CBZ-3-FORMYLPIPERIDINE
- Piperidine-3-carboxaldehyde,N-CBZ protected
- N-CBZ-3-PIPERIDINECARBOXALDEHYDE
- PubChem17509
- 3-formyl N-Cbz-piperidine
- QKGTVOXHDCVOAW-UHFFFAOYSA-N
- 1-N-Cbz-3-piperidinecarbaldehyde
- 1-CBZ-PIPERIDINE-3-ALDEHYDE
- RW1056
- OR1094
- 1-benzyloxycarbonyl-3-formylpiperidin
- SY016412
- benzyl 3-formylpiperidine-1-carboxylate;N-Cbz-3-piperidinecarboxaldehyde
- AB10988
- FT-0660527
- CS-11342
- A4394
- Z2044761404
- MFCD02179022
- 1-PIPERIDINECARBOXYLIC ACID, 3-FORMYL-, PHENYLMETHYL ESTER
- EN300-4753970
- AKOS015902248
- DTXSID30432552
- 1-benzyloxycarbonyl-3-formylpiperidine
- AM100474
- SCHEMBL992822
- 201478-72-0
- DB-012032
-
- MDL: MFCD02179022
- インチ: 1S/C14H17NO3/c16-10-13-7-4-8-15(9-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,10,13H,4,7-9,11H2
- InChIKey: QKGTVOXHDCVOAW-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])C(N1C([H])([H])C([H])([H])C([H])([H])C([H])(C([H])=O)C1([H])[H])=O
計算された属性
- せいみつぶんしりょう: 247.12100
- どういたいしつりょう: 247.12084340g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 287
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 46.6
じっけんとくせい
- 密度みつど: 1.222
- ふってん: 384.503℃/760mmHg
- フラッシュポイント: 384.503 °C at 760 mmHg
- 屈折率: 1.594
- PSA: 46.61000
- LogP: 2.17200
Benzyl 3-formylpiperidine-1-carboxylate セキュリティ情報
- 危害声明: Irritant
-
危険物標識:
Benzyl 3-formylpiperidine-1-carboxylate 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Benzyl 3-formylpiperidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-4753970-1.0g |
benzyl 3-formylpiperidine-1-carboxylate |
201478-72-0 | 95% | 1.0g |
$170.0 | 2023-07-09 | |
Enamine | EN300-4753970-25.0g |
benzyl 3-formylpiperidine-1-carboxylate |
201478-72-0 | 95% | 25.0g |
$2557.0 | 2023-07-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1076622-1g |
3-Formyl-piperidine-1-carboxylic acid benzyl ester |
201478-72-0 | 98% | 1g |
¥2350 | 2023-04-15 | |
TRC | B276685-50mg |
Benzyl 3-formylpiperidine-1-carboxylate |
201478-72-0 | 50mg |
$ 81.00 | 2023-04-18 | ||
TRC | B276685-250mg |
Benzyl 3-formylpiperidine-1-carboxylate |
201478-72-0 | 250mg |
$ 207.00 | 2023-04-18 | ||
Enamine | EN300-4753970-10.0g |
benzyl 3-formylpiperidine-1-carboxylate |
201478-72-0 | 95% | 10.0g |
$1359.0 | 2023-07-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1076622-25g |
3-Formyl-piperidine-1-carboxylic acid benzyl ester |
201478-72-0 | 98% | 25g |
¥25990 | 2023-04-15 | |
Chemenu | CM111929-5g |
benzyl 3-formylpiperidine-1-carboxylate |
201478-72-0 | 95% | 5g |
$372 | 2021-08-06 | |
Alichem | A129007469-10g |
Benzyl 3-formylpiperidine-1-carboxylate |
201478-72-0 | 95% | 10g |
$816.48 | 2023-09-02 | |
Chemenu | CM111929-10g |
benzyl 3-formylpiperidine-1-carboxylate |
201478-72-0 | 95% | 10g |
$707 | 2021-08-06 |
Benzyl 3-formylpiperidine-1-carboxylate 関連文献
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
Benzyl 3-formylpiperidine-1-carboxylateに関する追加情報
Recent Advances in the Application of Benzyl 3-formylpiperidine-1-carboxylate (CAS: 201478-72-0) in Chemical Biology and Pharmaceutical Research
Benzyl 3-formylpiperidine-1-carboxylate (CAS: 201478-72-0) is a versatile chemical intermediate that has garnered significant attention in recent years due to its potential applications in drug discovery and chemical biology. This compound, characterized by its piperidine core and formyl functional group, serves as a key building block for the synthesis of various pharmacologically active molecules. Recent studies have highlighted its utility in the development of novel therapeutic agents, particularly in the areas of central nervous system (CNS) disorders, infectious diseases, and cancer therapeutics.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of Benzyl 3-formylpiperidine-1-carboxylate as a precursor in the synthesis of potent sigma-1 receptor ligands. The researchers utilized the formyl group for subsequent reductive amination reactions, enabling the rapid generation of a diverse library of compounds with varying pharmacological profiles. This approach yielded several candidates with nanomolar affinity for the sigma-1 receptor, a promising target for neuropathic pain and neurodegenerative diseases.
In the field of antimicrobial research, a team from the University of Cambridge reported in ACS Infectious Diseases (2024) the application of 201478-72-0 in the development of novel quinolone derivatives. The piperidine scaffold provided optimal spatial arrangement for interaction with bacterial DNA gyrase, while the benzyloxycarbonyl protecting group allowed for selective deprotection during synthetic sequences. This work has led to compounds showing improved activity against drug-resistant strains of Staphylococcus aureus.
Recent advances in synthetic methodology have also expanded the utility of Benzyl 3-formylpiperidine-1-carboxylate. A Nature Communications paper (2024) described a novel photoredox-catalyzed C-H functionalization protocol that enables direct modification of the piperidine ring at the 4-position, significantly expanding the chemical space accessible from this intermediate. This breakthrough has important implications for medicinal chemistry, allowing for more efficient exploration of structure-activity relationships.
The compound's role in PROTAC (Proteolysis Targeting Chimera) development has been particularly noteworthy. Researchers at Memorial Sloan Kettering Cancer Center utilized 201478-72-0 as a linker component in the design of BET protein degraders, as reported in Cell Chemical Biology (2023). The formyl group served as an ideal conjugation point for E3 ligase ligands, while the piperidine ring provided optimal spacing and flexibility for ternary complex formation.
Quality control and analytical method development for 201478-72-0 have also seen significant progress. A recent Analytical Chemistry publication (2024) presented a validated UPLC-MS/MS method for the quantification of Benzyl 3-formylpiperidine-1-carboxylate and its potential impurities in pharmaceutical preparations, addressing the growing need for robust quality standards as this intermediate enters broader use in drug development pipelines.
Looking forward, the unique chemical properties of Benzyl 3-formylpiperidine-1-carboxylate continue to inspire innovative applications. Current research directions include its use in DNA-encoded library technology, as a handle for bioconjugation in antibody-drug conjugates, and as a scaffold for the development of covalent inhibitors. The compound's versatility ensures it will remain an important tool in chemical biology and medicinal chemistry research for years to come.
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